R-Tetrahydropapaverine N-acetyl-L-leucinate

説明

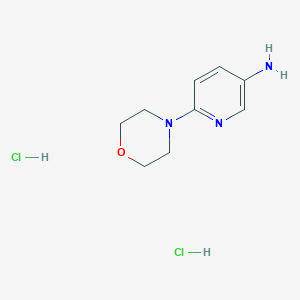

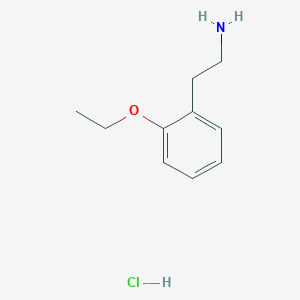

R-Tetrahydropapaverine N-acetyl-L-leucinate is a chemical building block that can be used as a reaction component or reagent . It has a CAS No. 141109-12-8 and is a useful scaffold for the synthesis of complex compounds . It is an intermediate used in the preparation of muscle relaxant atracurium besylate .

Molecular Structure Analysis

The molecular formula of this compound is C28H40N2O7 . Its molecular weight is 516.64 .Chemical Reactions Analysis

This compound is used as a reaction component or reagent . It is a useful intermediate in the synthesis of complex compounds .科学的研究の応用

Synthesis and Derivatives

- N-acetyl-L-leucine and its derivatives, including compounds like R-Tetrahydropapaverine N-acetyl-L-leucinate, have been studied for various synthesis processes. For instance, the synthesis of tetrahydropapaverine, a key intermediate of certain compounds, has been improved, highlighting its significance in pharmaceutical synthesis (Hua, 2007).

Therapeutic Applications

- N-Acetyl-L-Leucine shows potential therapeutic benefits in treating Niemann-Pick disease type C, a lysosomal storage disorder. Its effectiveness in reducing lysosomal volume in affected cells indicates its potential as a treatment option (te Vruchte et al., 2019).

- Another study suggests that Acetyl-DL-leucine and its enantiomer, Acetyl-L-leucine, may slow disease progression in lysosomal storage disorders, indicating a neuroprotective effect (Kaya et al., 2021).

Biochemical and Pharmacological Research

- Tetrahydropapaverine, related to R-Tetrahydropapaverine, has been studied for its effects on serotonin biosynthesis, demonstrating its potential importance in pharmacological research (Kim, Kang, & Lee, 2004).

- The acetylation of leucine, which transforms it into a drug, has been investigated. This research sheds light on how small molecular modifications can significantly alter pharmacological properties, exemplified by N-acetyl-L-leucine (Churchill et al., 2021).

Enzymology and Metabolic Studies

- Acetohydroxy acid isomeroreductase, key in the biosynthesis of amino acids like leucine, is a focus of research due to its absence in humans, presenting a target for herbicides and fungicides (Dumas et al., 2001).

Chemical and Structural Research

- The study of diorganotin(VI) complexes with N-acetyl amino acids, including N-acetyl-L-leucine, provides insights into their structure and potential applications in various fields (Sandhu et al., 1985).

Safety and Hazards

The safety data sheet for R-Tetrahydropapaverine N-acetyl-L-leucinate suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

作用機序

Target of Action

The n-acetyl-l-leucine component is an endogenous metabolite .

Mode of Action

It’s known that n-acetyl-l-leucine, a component of the compound, plays a role in the cerebellum and thalamus, accelerating vestibular compensation after unilateral labyrinthectomy .

Biochemical Pathways

As an endogenous metabolite, n-acetyl-l-leucine likely participates in various biochemical processes .

Pharmacokinetics

The solubility of n-acetyl-l-leucine in dmso, ethanol, and water (when heated) suggests potential bioavailability .

Result of Action

N-acetyl-l-leucine, a component of the compound, is known to accelerate vestibular compensation after unilateral labyrinthectomy .

Action Environment

The solubility of n-acetyl-l-leucine in various solvents suggests that its action may be influenced by the solvent environment .

特性

IUPAC Name |

2-acetamido-4-methylpentanoic acid;1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO4.C8H15NO3/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16;1-5(2)4-7(8(11)12)9-6(3)10/h5-6,10-12,16,21H,7-9H2,1-4H3;5,7H,4H2,1-3H3,(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMGYIXCUQYTPKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C.COC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CCN2)OC)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10657741 | |

| Record name | N-Acetylleucine--1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141109-12-8 | |

| Record name | N-Acetylleucine--1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-[(5-methylthiophen-2-yl)methyl]acetamide](/img/structure/B1421826.png)

![4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B1421830.png)

![methyl 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate dihydrochloride](/img/structure/B1421833.png)

![2-chloro-N-[(dimethyl-1,2-oxazol-4-yl)methyl]acetamide](/img/structure/B1421839.png)

![Methyl({6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methyl)amine dihydrochloride](/img/structure/B1421843.png)